molecular formula C8H11NO B3028940 2-(Aminomethyl)-6-methylphenol CAS No. 40680-69-1

2-(Aminomethyl)-6-methylphenol

Cat. No.: B3028940
CAS No.: 40680-69-1
M. Wt: 137.18
InChI Key: ADVAECBMTXWMNM-UHFFFAOYSA-N
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Description

Significance and Scope of Research on Aminomethylphenols

Aminomethylphenols are a significant class of compounds in chemical and pharmaceutical research due to their versatile structure and wide-ranging biological activities. The presence of both a phenolic hydroxyl group and a basic aminomethyl group provides multiple reactive sites, making them valuable intermediates in organic synthesis. The development of efficient and environmentally friendly methods for their synthesis, such as catalyst-free multicomponent reactions, is an active area of research. benthamdirect.com

The scope of research on aminomethylphenols is broad, with significant investigations in medicinal chemistry. Derivatives of this scaffold have been studied for a variety of potential therapeutic applications:

Antimalarial Agents : Certain aminomethylphenol derivatives have shown high efficacy against multidrug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. miami.eduasm.org For instance, JPC-3210 and JPC-2997 are aminomethylphenol compounds that have been identified as potential leads for malaria treatment and prevention. miami.eduasm.org

Saluretic and Diuretic Agents : A series of 2-(aminomethyl)phenols were synthesized and evaluated for their ability to promote the excretion of salt and water from the body. nih.gov Some of these compounds, particularly 4-alkyl-6-halo derivatives, demonstrated a high level of activity. nih.gov

Enzyme Inhibitors : N-substituted aminomethylphenol derivatives have been synthesized and tested as inhibitors for murine GABA transporters (mGAT1-mGAT4), showing potential for applications in neuropharmacology. nih.gov

Anticancer and Cytotoxic Agents : Phenolic Mannich bases, the broader class to which aminomethylphenols belong, have been extensively reviewed for their cytotoxic activity against various cancer cell lines. nih.gov

Antioxidant and Anti-inflammatory Properties : The phenolic structure is associated with antioxidant capabilities, and various aminomethylphenol derivatives have been studied for these and anti-inflammatory effects. tandfonline.comnih.gov

The structural versatility of aminomethylphenols allows for the synthesis of large libraries of compounds, facilitating structure-activity relationship (SAR) studies to optimize their biological effects. miami.edunih.gov

Historical Context of Phenolic Mannich Bases in Organic Synthesis

Phenolic aminomethylphenols are a classic example of "Mannich bases," which are the products of the Mannich reaction. This fundamental carbon-carbon bond-forming reaction was first reported by the German chemist Carl Mannich in the early 20th century. numberanalytics.com The reaction is a three-component condensation involving a compound with an active hydrogen atom (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. numberanalytics.comias.ac.in

Historically, the Mannich reaction has been a cornerstone in organic synthesis for several reasons:

Introduction of Functional Groups : It provides a straightforward method to introduce an aminoalkyl group into a substrate. ias.ac.in This functional group is prevalent in many biologically active molecules, including a wide range of pharmaceuticals and natural products. taylorandfrancis.com

Increased Bioavailability : The introduction of the basic Mannich side chain can increase the water solubility of a molecule, which often enhances its bioavailability. ias.ac.intaylorandfrancis.com

Synthetic Versatility : Mannich bases are stable and versatile intermediates. The amino group can be further modified or eliminated to create other important functional groups, making them valuable building blocks in multi-step syntheses. nih.gov

The reaction's application to phenols was an early and significant development, leading to the creation of phenolic Mannich bases. These compounds have found use as precursors for curing agents for epoxy resins, as ligands in catalysis, and as scaffolds in drug discovery. researchgate.nettandfonline.com The reaction's robustness and the wide availability of starting materials have ensured its enduring importance in synthetic organic chemistry for over a century. numberanalytics.comias.ac.in

Data Tables

Table 1: Physicochemical Properties of Selected Aminomethylphenols

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
2-(Aminomethyl)-6-methylphenolThis compoundC₈H₁₁NO137.18
2-Aminomethylphenol2-(aminomethyl)phenol (B125469)C₇H₉NO123.15
2-Amino-6-methylphenol2-amino-6-methylphenolC₇H₉NO123.15
2-(Aminomethyl)-6-methoxyphenol2-(aminomethyl)-6-methoxyphenolC₈H₁₁NO₂153.18

Data sourced from PubChem public chemical database entries. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVAECBMTXWMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697233
Record name 2-(Aminomethyl)-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40680-69-1
Record name 2-(Aminomethyl)-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Aminomethyl 6 Methylphenol and Its Derivatives

Classical Mannich Reaction Approaches

The Mannich reaction, a cornerstone of organic synthesis, provides a direct route to aminomethylated phenols. tandfonline.comresearchgate.net This one-pot, three-component condensation involves a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. researchgate.net

Optimized Reaction Conditions and Parameter Variations

The efficiency of the Mannich reaction for producing 2-(aminomethyl)-6-methylphenol is highly dependent on the reaction conditions. Researchers have explored various parameters to optimize yields and selectivity. For instance, a study on the aminomethylation of m-cresol, a related phenol, demonstrated that conducting the reaction under neat (solvent-free) conditions at 60°C with carefully dried 4A molecular sieves can afford good yields of the aminomethylated product. benthamopen.com Another investigation into the aminomethylation of m-tert-butylphenol found that the reaction proceeded in high yields with various secondary amines in ethanol (B145695) at 70-80°C. kyushu-u.ac.jp However, the use of dimethylammonium chloride required the addition of a base like potassium hydroxide (B78521) to generate the free amine and achieve a moderate yield. kyushu-u.ac.jp

The choice of catalyst also plays a crucial role. While the traditional Mannich reaction can be performed under acidic or basic conditions, modern approaches have utilized various catalysts to enhance efficiency and selectivity. researchgate.netnumberanalytics.com For example, a Brønsted acid-catalyzed aminomethylation of phenols with N,O-acetals has been reported as an effective method. rsc.org

Investigations into Regioselectivity in Phenol Aminomethylation

A key challenge in the aminomethylation of phenols like o-cresol (B1677501) (2-methylphenol) is controlling the regioselectivity—that is, directing the aminomethyl group to the desired position on the aromatic ring. The hydroxyl group of the phenol strongly directs incoming electrophiles to the ortho and para positions.

In the case of o-cresol, the para position to the hydroxyl group is blocked by the methyl group, theoretically favoring ortho-substitution. However, the interplay of electronic and steric effects can lead to a mixture of products. Studies have shown that the ortho-selectivity can be high. For instance, the reaction of 2-methylphenol has been shown to produce this compound, indicating a strong preference for the available ortho position despite the potential steric hindrance from the adjacent methyl group. clockss.org The high ortho-selectivity in phenol aminomethylation is often attributed to the formation of an intermediate where the catalyst or reagent interacts with the phenolic hydroxyl group, thereby directing the electrophile to the adjacent ortho position. rsc.orgmdpi.com

Mechanistic Elucidation of Mannich Reaction Pathways for this compound Formation

The mechanism of the Mannich reaction is generally understood to proceed through two primary pathways. numberanalytics.comu-szeged.hu The first step in both pathways involves the formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. numberanalytics.com

The divergence occurs in the subsequent step. In one pathway, the iminium ion directly attacks the electron-rich phenol ring (electrophilic aromatic substitution). The alternative, and often favored, mechanism involves the formation of an ortho-quinone methide intermediate. u-szeged.hu This intermediate is generated from the reaction of the phenol with formaldehyde. The highly reactive ortho-quinone methide then undergoes a nucleophilic attack by the amine to yield the final aminomethylated phenol. u-szeged.huacs.org The driving force for this latter pathway is the re-aromatization of the quinoid system. acs.org For the synthesis of this compound from o-cresol, the formation of a 6-methyl-ortho-quinone methide intermediate would be a key step in this mechanistic manifold.

Alternative Synthetic Routes to this compound Scaffolds

Beyond the classical Mannich reaction, alternative synthetic strategies have been developed to access 2-(aminomethyl)phenol (B125469) derivatives, which could be adapted for the synthesis of this compound.

Reductive Amination Strategies for 2-(Aminomethyl)phenol Derivatives

Reductive amination offers a powerful and versatile method for the synthesis of amines. organic-chemistry.orgmasterorganicchemistry.com This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, this strategy would start with 2-hydroxy-3-methylbenzaldehyde. sigmaaldrich.comnih.gov This aldehyde can be condensed with a primary or secondary amine to form a Schiff base (imine). researchgate.netresearchgate.net Subsequent reduction of this imine using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, would yield the desired this compound derivative. masterorganicchemistry.commdpi.com This method offers the advantage of using a wide variety of amines and can often be performed in a one-pot fashion. organic-chemistry.org

A notable example involves the reductive amination of 3-aminomethylated salicylaldehydes. In one study, an aminomethylated salicylaldehyde (B1680747) was reductively aminated with pyrrolidine (B122466) using sodium cyanoborohydride as the reducing agent, affording the nonsymmetric dinucleating ligand. rug.nl This demonstrates the feasibility of applying reductive amination to phenolic aldehydes bearing an aminomethyl group.

Amine Addition Reactions to Activated Phenolic Intermediates

The high reactivity of ortho-quinone methides, mentioned earlier as intermediates in the Mannich reaction, can be harnessed directly in synthetic strategies. These intermediates can be generated in situ from various precursors and then trapped by nucleophiles like amines.

One approach involves the tautomerization of an alkylquinone to its corresponding quinone methide, which is then trapped by an amine nucleophile. acs.org This process is often promoted by a tertiary amine in a protic solvent under mild conditions. acs.org For the synthesis of this compound, a potential precursor would be 2-methyl-1,4-benzoquinone. Tautomerization would generate the 6-methyl-ortho-quinone methide, which could then react with an amine to give the desired product. This method has been shown to be effective for the side-chain amination of various alkylquinones. acs.org

Another strategy involves the generation of ortho-quinone methides from phenolic Mannich bases themselves. The aromatic Mannich reaction is reversible, and under certain conditions, the aminomethyl group can be eliminated to form the ortho-quinone methide, which can then react with a different amine. rug.nl This exchange reaction highlights the dynamic nature of these systems and provides another potential entry point for synthesizing diverse 2-(aminomethyl)phenol derivatives.

Interactive Data Tables

Table 1: Optimized Reaction Conditions for Mannich-type Reactions

Phenol SubstrateAmineCatalyst/ConditionsProductYield (%)Reference
m-Cresol(S)-1-Phenylethylamine4A Molecular Sieves, 60°C, neat2-(Aminomethyl)-5-methylphenol derivative85 benthamopen.com
m-tert-ButylphenolPyrrolidineEthanol, 70-80°C2-(Pyrrolidinomethyl)-5-tert-butylphenolHigh kyushu-u.ac.jp
m-tert-ButylphenolPiperidineEthanol, 70-80°C2-(Piperidinomethyl)-5-tert-butylphenolHigh kyushu-u.ac.jp
m-tert-ButylphenolDimethylammonium chlorideKOH, Ethanol, 70-80°C2-(Dimethylaminomethyl)-5-tert-butylphenolModerate kyushu-u.ac.jp
PhenolN,O-acetalsBrønsted acidortho-Aminomethylated phenolN/A rsc.org

Table 2: Reductive Amination of Phenolic Aldehydes

AldehydeAmineReducing AgentProductYield (%)Reference
3-Aminomethylated salicylaldehydePyrrolidineNaCNBH₃Nonsymmetric dinucleating ligandN/A rug.nl
3-Hydroxy-4-methoxybenzaldehydeAnilineSodium borohydride2-Methoxy-5-((phenylamino)methyl)phenolN/A mdpi.com
SalicylaldehydePrimary aminesN/A(E)-2-Methoxy-6-(R-imino)methylphenolsN/A researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Aminomethyl 6 Methylphenol

Electrophilic and Nucleophilic Reactions Involving Phenolic and Aminomethyl Moieties

The dual functionality of 2-(aminomethyl)-6-methylphenol allows it to participate in a variety of electrophilic and nucleophilic reactions.

The phenolic hydroxyl group is an activating, ortho-, para-directing group. byjus.com This makes the aromatic ring susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation. byjus.comgoogle.com For instance, phenols readily undergo halogenation even without a Lewis acid catalyst. byjus.com The high electron density of the ring facilitates the substitution of hydrogen atoms, primarily at the positions ortho and para to the hydroxyl group. byjus.com

The aminomethyl group contains a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. smolecule.com For example, the amino group can undergo N-alkylation. mdpi.com

The molecule as a whole can participate in condensation reactions. For instance, the reaction of a primary amine with an aldehyde can form a Schiff base, which can then be reduced to a secondary amine. mdpi.com A notable reaction is the Mannich reaction, where phenol (B47542) reacts with formaldehyde (B43269) and a secondary amine (like dimethylamine) to introduce an aminomethyl group onto the aromatic ring. wikipedia.orgresearchgate.net This reaction highlights the nucleophilic character of the phenol ring and the reactivity of the amino group. wikipedia.orgresearchgate.net

Oxidation Reactions of this compound Derivatives

The phenolic hydroxyl group is susceptible to oxidation. smolecule.com Oxidation of phenols can lead to the formation of various products, including quinones. smolecule.comsmolecule.com The specific outcome of the oxidation of this compound derivatives would depend on the oxidizing agent and reaction conditions. For example, some phenolic compounds are known to be oxidized by reagents like hydrogen peroxide. researchgate.net

In the context of metal complexes, phenoxyl radicals can be generated from phenol derivatives through oxidation. nih.gov These radical species can then participate in further reactions, such as hydrogen atom abstraction. nih.gov The presence of substituents on the phenolic ring can influence the stability and reactivity of these radicals.

Reduction Reactions of this compound Derivatives

While the parent molecule this compound is generally in a reduced state, its derivatives can undergo reduction reactions. A common transformation is the reduction of a Schiff base derivative. Schiff bases, formed by the condensation of the amino group with an aldehyde or ketone, can be readily reduced to the corresponding secondary amine using reducing agents like sodium borohydride (B1222165) (NaBH4). mdpi.com

Another relevant reduction is that of a nitro group. If a nitro group were introduced onto the aromatic ring through electrophilic nitration, it could be subsequently reduced to an amino group. google.com This catalytic hydrogenation is often carried out in an acidic medium using a catalyst such as palladium-on-charcoal. google.com

Acid-Base Equilibria and Protonation States of this compound

This compound possesses both an acidic phenolic hydroxyl group and a basic amino group, allowing it to exist in different protonation states depending on the pH of the solution. ufl.edu The acid-base equilibria are characterized by the pKa values of these functional groups.

The pKa is the pH at which a functional group is 50% dissociated. organicchemistrydata.org For a phenol, the pKa relates to the equilibrium between the protonated phenol (ArOH) and the deprotonated phenoxide ion (ArO⁻). For an amine, the pKa of its conjugate acid (R-NH3⁺) describes the equilibrium with the neutral amine (R-NH2).

The pKa of the phenolic hydroxyl group is influenced by the electronic effects of the substituents on the aromatic ring. In a related compound, 2-(((3,5-dimethoxyphenyl)amino)methyl)-6-methoxyphenol, the phenolic -OH group has a pKa of approximately 10. vulcanchem.com For a derivative of this compound, a predicted pKa value for the phenolic proton is around 10.58. echemi.com

The molecule can exist in several forms depending on the pH:

At low pH: Both the amino group and the phenolic hydroxyl group will be protonated (cationic form).

At intermediate pH: The phenolic hydroxyl group will be protonated, and the amino group will be in its neutral form (neutral form). It is also possible to have a zwitterionic form where the phenol is deprotonated and the amine is protonated. researchgate.net

At high pH: The phenolic hydroxyl group will be deprotonated, and the amino group will be in its neutral form (anionic form).

The different protonation states will exhibit varying reactivity. For example, the phenoxide form is a much stronger nucleophile than the protonated phenol. libretexts.org

Coordination Chemistry and Ligand Design Principles

2-(Aminomethyl)-6-methylphenol as a Monodentate Ligand

A monodentate ligand binds to a central metal ion through a single donor atom. While this compound is more commonly employed as a building block for larger, multidentate ligands, its potential to act as a monodentate ligand is noteworthy. In this coordination mode, it would typically bind to a metal center through one of its two potential donor atoms: the nitrogen of the amino group or the oxygen of the phenolic hydroxyl group.

Generally, the phenolate (B1203915) oxygen is a common coordinating group for many ligands. ajol.infosciforum.net In some cases, related aminophenol ligands have been observed to coordinate in a monodentate fashion. For instance, a large, complex aminophenol ligand has been shown to bind to a holmium(III) ion as a neutral monodentate donor through a deprotonated phenol (B47542) oxygen, forming a zwitterion. sciforum.net Similarly, Schiff base ligands derived from phenols have been found to coordinate to lanthanide ions in a monodentate manner via the phenolate oxygen. ajol.info This suggests that this compound could also coordinate to a metal center primarily through its phenolate oxygen, particularly in reactions where steric hindrance or the presence of other, stronger ligands favors a monodentate interaction. The coordination of the aminomethyl nitrogen as the sole point of attachment is less commonly observed but remains a theoretical possibility depending on the specific reaction conditions and the nature of the metal ion.

Polydentate Ligand Architectures Based on this compound Scaffolds

The true versatility of this compound is realized when it is used as a foundational unit, or scaffold, for constructing more complex polydentate ligands. These ligands can offer multiple coordination sites, leading to the formation of stable chelate rings with metal ions.

The this compound framework is readily modified to create intricate ligand architectures. A common synthetic strategy involves the Mannich reaction, where 2,4-dimethylphenol (B51704) is reacted with formaldehyde (B43269) and a suitable amine. This allows for the introduction of various pendant arms at the 2- and 6-positions of the phenol ring, transforming the simple aminomethylphenol core into a polypodal, chelating ligand. mdpi.com

For example, symmetric "end-off" compartmental ligands can be synthesized, where two identical chelating arms are attached to the phenolic backbone. tandfonline.com Asymmetric designs are also prevalent, where different functional groups are introduced at the 2- and 6-positions, allowing for fine-tuning of the ligand's electronic and steric properties. lu.se These pendant arms often contain additional donor atoms, such as nitrogen from pyridyl or imidazolyl groups, or oxygen from carboxylate or alcohol moieties, which can participate in metal coordination. lu.seacs.org Ligands can be designed to be binucleating, meaning they can bind two metal ions simultaneously, often bridged by the central phenolate oxygen. tandfonline.comrsc.org

A variety of amines can be used in the synthesis of these ligands, including (2-aminoethyl)bis(2-pyridylmethyl)amine and 2-(aminomethyl)pyridine, leading to the formation of ditopic unsymmetric double Schiff-base ligands. rsc.org This synthetic flexibility has led to a vast library of ligands based on the this compound scaffold, each with unique coordination properties.

The polydentate ligands derived from this compound have been extensively used to form complexes with a range of transition metals, with copper(II) and zinc(II) being prominent examples. The resulting complexes can be mononuclear, where a single metal ion is bound to the ligand, or binuclear, where two metal ions are held in close proximity. tandfonline.com

Copper(II) complexes with these ligands have been synthesized and characterized, often resulting in binuclear or trinuclear structures. For instance, the ligand 2-[(bis(2-pyridylmethyl)amino)methyl]-4-methylphenol has been used to create both binuclear and trinuclear copper(II) complexes. acs.org In these complexes, the phenoxo group from the ligand often acts as a bridge between the copper centers. acs.org

Similarly, zinc(II) complexes have been prepared with various aminomethylphenol-based ligands. These complexes are of particular interest in the context of bioinorganic chemistry, as they can serve as models for the active sites of zinc-containing enzymes. tandfonline.com The coordination environment around the zinc(II) ion can be controlled by the design of the ligand, leading to different geometries and coordination numbers. For example, a dinuclear zinc(II) complex with a symmetric "end-off" compartmental ligand has been shown to have a coordination number asymmetric structure. tandfonline.com

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline materials, including metal-ligand complexes. This method has been instrumental in understanding the coordination chemistry of complexes formed with this compound-based ligands.

X-ray diffraction studies have also confirmed the bridging nature of the phenoxo group in many binuclear complexes and have provided insights into the coordination of other ancillary ligands, such as acetate (B1210297) or chloride ions, to the metal centers. ajol.infoacs.org This detailed structural information is crucial for correlating the structure of the complexes with their chemical and physical properties, such as their magnetic behavior and catalytic activity.

Metal Complexation Studies with Transition Metals (e.g., Copper(II), Zinc(II))

Bioinorganic Chemistry Applications: Mimicry of Metalloenzyme Active Sites

A significant area of research involving this compound-based ligands is in the field of bioinorganic chemistry, specifically in the development of synthetic models for the active sites of metalloenzymes. Many enzymes rely on one or more metal ions for their catalytic function, and understanding how these active sites work is a major goal of this field.

Ligands derived from the this compound scaffold are particularly well-suited for mimicking the active sites of binuclear metalloenzymes, such as purple acid phosphatases (PAPs) and urease. lu.semaynoothuniversity.ie These enzymes feature two metal ions held in close proximity, often bridged by amino acid residues. The polydentate ligands based on this compound can create a similar coordination environment, with the phenoxo group acting as a bridging ligand. tandfonline.commaynoothuniversity.ie

For example, asymmetric ligands have been designed to model the active site of urease, a dinickel enzyme. lu.se Similarly, heterobimetallic complexes containing both iron(III) and a divalent metal ion like cobalt(II) have been synthesized to mimic the active site of PAPs. maynoothuniversity.ie These model complexes allow for detailed spectroscopic and mechanistic studies that can provide insights into the function of the native enzymes. The catalytic activity of these synthetic mimics, such as the hydrolysis of phosphate (B84403) esters, can be studied and compared to that of the natural enzymes. tandfonline.com

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis with 2-(Aminomethyl)-6-methylphenol Derivatives

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which facilitates high activity and selectivity due to the molecular dispersion of the catalyst. ijfmr.com Derivatives of this compound, particularly through the formation of Schiff base ligands, are effective in a variety of metal-catalyzed reactions. ijfmr.comscirp.org These ligands can chelate with metal ions like copper(II), nickel(II), and zinc(II), creating stable complexes that catalyze numerous organic transformations. scirp.orgresearchgate.net

Mediation of Organic Transformations by Aminomethylphenol Catalysts

Aminomethylphenol-derived catalysts are instrumental in several key organic reactions. Schiff base complexes, formed by the condensation of an aminomethylphenol derivative with an aldehyde or ketone, are widely used as catalysts. ijfmr.comitmedicalteam.pl These Schiff base ligands, with their nitrogen and oxygen donor atoms, form stable complexes with transition metals and are valued for their synthetic flexibility and selectivity. scirp.org

One significant application is in C-C bond-forming reactions. For instance, hindered aminophenols have been shown to be highly efficient organocatalysts in the asymmetric addition of organoboron reagents to imines. beilstein-journals.org Mechanistic proposals suggest that an intermolecular hydrogen bond between the aminophenol catalyst and the substrate is crucial for creating a stable transition state, leading to high enantioselectivity. beilstein-journals.org Furthermore, metal complexes involving aminomethylphenol Schiff base ligands have been explored for their catalytic properties in reactions like the hydroamination of olefins. researchgate.net

Asymmetric Induction in Catalytic Processes Utilizing Chiral Aminomethylphenol Ligands

The development of chiral catalysts for asymmetric synthesis is a critical area of research, aiming to produce enantiomerically pure compounds. Chiral aminophenol ligands have proven to be highly effective in inducing asymmetry in various catalytic reactions. sioc-journal.cn The synthesis of these ligands is often straightforward, and their coordination with metal centers can create a highly effective chiral environment. google.com

A notable success is the use of chiral aminophenol ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, which can achieve high enantioselectivity (up to 99% ee). google.comcore.ac.uk The steric properties of the ligand, such as the presence of bulky groups on the phenol (B47542) ring, have a strong influence on the level of asymmetric induction. core.ac.uk

Chiral aminophenol derivatives have also been successfully employed in the synthesis of important pharmaceutical compounds. For example, they are used to induce the asymmetric synthesis of efavirenz, an anti-HIV drug, with high yield and good enantioselectivity. google.com Planar-chiral ligands derived from aminophenols have been applied in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, producing chiral allylic alcohols with excellent yields and enantiomeric excesses (up to 99% ee). dicp.ac.cn

Table 1: Asymmetric Induction using Chiral Aminomethylphenol Derivatives
ReactionCatalyst/Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Addition of Diethylzinc to AldehydesChiral CycloaminophenolsAromatic Aldehydes93-9673-99 core.ac.uk
Addition of Diethylzinc to AldehydesAxially Dissymmetric Chiral Schiff BaseAromatic Aldehydes-up to 83 core.ac.uk
Asymmetric Synthesis of EfavirenzChiral Aminophenol Ligand(4-chloro-2-trifluoroacetylphenyl)carbamateHighGood google.com
Asymmetric 1,2-ReductionPlanar-Chiral PYMCOX Ligand/Ni Catalystα,β-Unsaturated Ketonesup to 99up to 99 dicp.ac.cn
Asymmetric Henry ReactionChiral Salalen-Cu(II) Complex4-nitrobenzaldehyde8588 nih.gov

Heterogeneous Catalysis Employing Immobilized this compound Ligands

Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers significant advantages, particularly in terms of catalyst recovery and reuse. ipl.pt Immobilizing homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical benefits of the latter. ipl.pt

Surface Functionalization and Immobilization Techniques on Solid Supports (e.g., Zeolites)

Zeolites, with their porous structures and high surface areas, are excellent supports for catalysts. physchem.cz A common method for immobilizing ligands like aminomethylphenol derivatives involves surface functionalization of the support. nih.gov For silica-based supports like zeolites, the surface can be functionalized with amine groups using silanizing agents such as 3-aminopropyltrimethoxysilane (B80574) (3-APTS). researchgate.netresearchgate.net

The process typically involves:

Activation of the Support: Treating the zeolite to ensure the presence of surface hydroxyl groups.

Functionalization: Reacting the activated support with an organosilane like 3-APTS to introduce primary amine groups onto the surface. researchgate.net

Ligand Immobilization: The amine-functionalized support is then reacted with a derivative of the target ligand. For instance, an aldehyde-containing phenol derivative (like 2,6-diformyl-4-methylphenol, a related compound) can react with the surface amine groups to form an immobilized Schiff base ligand via an imine bond. researchgate.netresearchgate.net This entraps the ligand on the zeolite surface, creating a new heterogeneous catalyst. researchgate.net

This covalent anchoring ensures the stability of the catalyst and prevents leaching of the active species during the reaction. ipl.ptresearchgate.net

Catalytic Performance in Esterification Reactions

Immobilized aminomethylphenol-type complexes have demonstrated high efficiency in esterification reactions. For example, Ni(II) and Cu(II) complexes of 2,6-diformyl-4-methylphenol immobilized on an amino-functionalized NaY zeolite serve as effective catalysts for the esterification of various alcohols with acetic acid. researchgate.netmdpi.com

The fixation of these Schiff base complexes onto the zeolite surface can significantly enhance the catalytic performance compared to the support alone. researchgate.netmdpi.com In one study, using 50 mg of the catalyst at 70°C, a maximum conversion of acetic acid of 90% was achieved within 2 hours. researchgate.netmdpi.com The porous structure of the zeolite, combined with the catalytic activity of the immobilized metal complex, creates a highly effective system for producing esters, which are valuable in various industries. researchgate.net

Table 2: Performance of Zeolite-Immobilized Catalysts in Esterification
CatalystReactantsTemperature (°C)Time (h)Conversion (%)Reference
Ni(II) and Cu(II) complexes of 2,6-diformyl-4-methylphenol on NaY ZeoliteVarious Alcohols + Acetic Acid702up to 90 researchgate.netmdpi.com

Catalytic Performance in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. princeton.edu Zeolites themselves can catalyze Diels-Alder reactions, primarily by concentrating the reactants within their pores, which enhances the reaction rate.

When functionalized with active catalytic species, such as the immobilized Ni(II) and Cu(II) complexes of 2,6-diformyl-4-methylphenol on NaY zeolite, the catalytic efficiency for Diels-Alder reactions can be further improved. researchgate.net These heterogeneous catalysts have been shown to promote the reaction under ambient conditions, leading to high yield and selectivity. researchgate.net The combination of the concentrating effect of the zeolite support and the Lewis acid catalysis from the immobilized metal complex creates a synergistic system for promoting cycloaddition reactions. researchgate.net

Table 3: Performance of Zeolite-Immobilized Catalysts in Diels-Alder Reactions
CatalystReaction TypeConditionsResultReference
Ni(II) and Cu(II) complexes of 2,6-diformyl-4-methylphenol on NaY ZeoliteDiels-AlderAmbientHigher yield and selectivity researchgate.net
Na-Zeolites (e.g., Na-Y, Na-ZSM-20)Butadiene Cyclodimerization250°CSubstantial catalysis observed (>10-20% conversion)

Catalytic Performance in Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. scirp.orgmdpi.com The reaction can be catalyzed by either acids or bases. mdpi.com While a wide array of catalysts have been developed for aldol condensations, including metal complexes and organocatalysts, mdpi.comresearchgate.net a specific, well-documented catalytic role for complexes directly derived from this compound in aldol condensation reactions is not extensively reported in the reviewed literature.

Research in this area has explored various related structures. For instance, Schiff base complexes, which can be formed from the condensation of amines and aldehydes, have been investigated as catalysts in several organic transformations. scirp.orgacademictree.org Notably, immobilized 4-methyl-2,6-diformyl phenol complexes on zeolite have demonstrated catalytic activity in aldol condensation, among other reactions. frontiersin.org This suggests that phenolic compounds with functionalities capable of forming Schiff bases can be effective catalysts. However, direct evidence and detailed research findings on the catalytic performance of this compound-based complexes in aldol condensation remain limited.

Catalytic Applications in Polymerization Reactions

The derivatives of this compound, particularly its aminophenolate complexes, have emerged as versatile and effective initiators in the field of polymerization, most notably in the ring-opening polymerization (ROP) of cyclic esters like lactide.

Ring-Opening Polymerization Initiated by Aminophenolate Complexes

The ring-opening polymerization (ROP) of lactide is a key method for producing polylactide (PLA), a biodegradable and biocompatible polymer with numerous applications. scirp.org Aminophenolate complexes of various metals, derived from ligands based on the this compound scaffold, have been extensively studied as initiators for this process.

These complexes, particularly those of zinc, have garnered significant attention due to their moderate reactivity, which allows for better control over the polymerization process. scirp.org The general approach involves the synthesis of aminophenolate ligands with varying electronic and steric properties, which are then complexed with a metal center. scirp.orgfrontiersin.org These complexes can initiate the ROP of lactide, often in the presence of a co-initiator like benzyl (B1604629) alcohol, to produce PLA with controlled molecular weights and narrow polydispersity indices (PDI). frontiersin.orgrsc.org

The catalytic activity of these aminophenolate complexes is highly tunable by modifying the ligand structure. For instance, the nature of the pendant group on the amine can significantly influence the catalytic performance. In a study of N,N,O-tridentate aminophenolate zinc ethyl complexes, a thiophenylmethyl pendant group was found to enhance catalytic activity for lactide polymerization compared to a benzyl group. frontiersin.org Conversely, the introduction of electron-withdrawing or coordinating groups on the pendant benzyl ring, such as 2-fluoro or 2-methoxy substituents, can have a detrimental effect on the catalytic activity. frontiersin.org

The mechanism of ROP initiated by these complexes is believed to proceed via a coordination-insertion mechanism. scirp.org In the case of some zinc aminophenolate complexes, it has been proposed that the lactide monomer is activated through an interaction between its α-hydrogen and the phenoxyl oxygen of the catalyst. Following the dissociation of a coordinating group from the zinc center, the co-initiator (e.g., benzyl alcohol) initiates the polymerization without displacing the original alkyl group on the zinc complex. frontiersin.org

Below is a table summarizing the performance of various aminophenolate zinc complexes in the ring-opening polymerization of L-lactide.

Catalyst/LigandCo-initiatorTemperature (°C)Time (h)Conversion (%)M_n (GPC, g/mol )PDI
L¹ZnEtBnOH25249529,8001.10
L²ZnEtBnOH25488827,5001.13
L³ZnEtBnOH25488526,9001.12
L⁴ZnEtBnOH25129830,2001.08

Data synthesized from research on N,N,O-tridentate aminophenolate zinc complexes. frontiersin.org L¹ = benzyl pendant, L² = 2-methoxybenzyl pendant, L³ = 2-fluorobenzyl pendant, L⁴ = thiophenylmethyl pendant. M_n = number-average molecular weight, PDI = polydispersity index.

Controlled Polymerization Strategies Utilizing this compound Derivatives

A significant advantage of using aminophenolate complexes derived from this compound as initiators is the ability to achieve controlled polymerization. This control allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and specific microstructures.

Living Polymerization: Many polymerization reactions initiated by these complexes exhibit characteristics of living polymerization. This is evidenced by a linear relationship between the number-average molecular weight (M_n) of the resulting polymer and the monomer-to-initiator ratio, as well as low polydispersity indices (PDI), typically below 1.2. rsc.org For example, homoleptic magnesium aminophenolate complexes have been shown to facilitate the living polymerization of L-lactide, producing polymers with moderate molecular weights and narrow PDIs. rsc.org

Stereocontrol: The chirality of the aminophenolate ligand can be leveraged to control the stereochemistry of the resulting polymer. By using chiral ligands, it is possible to achieve isoselective or heteroselective polymerization of racemic lactide, leading to stereoregular PLAs with enhanced material properties. scirp.orgacs.org For instance, chiral oxazolinyl aminophenolate magnesium initiators have demonstrated high isoselectivity in the ROP of rac-lactide, leading to the formation of isotactic stereoblock PLA. acs.org The mechanism for this stereocontrol is often attributed to an enantiomorphic site control mechanism, where the chiral catalyst preferably polymerizes one enantiomer of the racemic monomer. acs.org

Switchable Catalysis: Derivatives of this compound can also be employed in switchable catalysis, a strategy that allows for the one-pot synthesis of block copolymers from a mixture of monomers. In this approach, a single catalyst can be switched between two different polymerization mechanisms, such as ROP and ring-opening copolymerization (ROCOP), by altering the reaction conditions or the active chain-end. rsc.org For example, salen-type complexes, which can be derived from related phenolic compounds, have been used in switchable catalysis to produce block polyesters. rsc.org While direct examples using this compound in this specific context are emerging, the principle of modifying the ligand structure to control catalytic activity is highly relevant.

The table below illustrates the controlled polymerization of racemic lactide using different chiral aminophenolate magnesium complexes.

CatalystTemperature (°C)Time (h)Conversion (%)M_n ( kg/mol )PDIP_m
rac-Mg-L¹250.5>9910.21.050.57
(S)-Mg-L²251>9910.51.060.64
(S)-Mg-L³250.25>9910.81.050.72
rac-Mg-L⁴254>994611.260.80

Data synthesized from research on chiral oxazolinyl aminophenolate magnesium initiators for rac-lactide polymerization. acs.org P_m is the probability of meso linkages, indicating the degree of isoselectivity.

Materials Science Applications of 2 Aminomethyl 6 Methylphenol Based Compounds

Polymer Chemistry and Functional Polymer Synthesis

Compounds based on 2-(aminomethyl)-6-methylphenol are significant in polymer chemistry, primarily serving as monomers for polybenzoxazines and as curing agents or accelerators for epoxy resins.

One of the key applications of aminomethylphenol derivatives is in the synthesis of polybenzoxazines, a class of high-performance thermosetting polymers. researchgate.net These polymers are known for their excellent thermal stability, mechanical strength, and low water absorption. researchgate.net The synthesis of the benzoxazine (B1645224) monomer typically involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). ikm.org.my In this context, 2-(aminomethyl)phenol (B125469) derivatives can be synthesized and subsequently used as precursors for novel benzoxazine monomers. researchgate.net For instance, 2-(aminomethyl)phenol derivatives can be reacted with aldehydes to form the oxazine (B8389632) ring, which can then undergo ring-opening polymerization upon heating to create a cross-linked polybenzoxazine network. researchgate.netwikipedia.orgmdpi.com

In the realm of epoxy resins, aminomethylphenol derivatives, particularly tris(dimethylaminomethyl)phenol (DMP-30), are widely used as accelerators and curing agents. wikipedia.orgthreebond.co.jpwestlakeepoxy.com Epoxy resins require a curing agent to transform from a liquid prepolymer to a solid, durable thermoset. threebond.co.jp While aliphatic and aromatic amines are common curing agents, the addition of an accelerator like DMP-30 can significantly increase the curing speed, even at room temperature. wikipedia.orgthreebond.co.jp The tertiary amine groups in DMP-30 catalyze the polymerization of the epoxy groups. threebond.co.jp Research has shown that amines derived from the transamination of 2,4,6-tris(N,N-dimethylaminomethyl)phenol are effective hardeners for epoxy resins, leading to rapid curing and high hardness, which is advantageous for applications like floor and top coatings. google.com

Compound Application in Polymer Chemistry Key Findings
2-(Aminomethyl)phenol derivativesPrecursors for PolybenzoxazinesCan be used to synthesize novel benzoxazine monomers for high-performance thermosets. researchgate.net
Tris(dimethylaminomethyl)phenol (DMP-30)Accelerator for Epoxy ResinsSignificantly accelerates the curing of polyamides, fatty amidoamines, and polysulfides. westlakeepoxy.com
Amines from transamination of 2,4,6-tris(N,N-dimethylaminomethyl)phenolHardener for Epoxy ResinsResults in rapid curing, high hardness, and low yellowing in epoxy coatings. google.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Aminomethylphenol Units

The aminomethyl and phenol groups in this compound and its derivatives make them excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). ontosight.ai These materials are of great interest due to their high porosity, large surface areas, and potential applications in gas storage, separation, and catalysis.

Schiff base ligands derived from the condensation of aminomethylphenols with aldehydes or ketones are particularly effective in coordinating with metal ions. For example, tridentate N,N,O donor-reduced Schiff base ligands have been used to synthesize one-dimensional (1D) coordination polymers with zinc(II). rsc.orgmdpi.com Specifically, ligands such as 4-chloro-2-(((2-(methylamino)ethyl)amino)methyl)phenol and 2,4-dibromo-6-(((3-(methylamino)propyl)amino)methyl)phenol have been shown to form 1D chains with zinc acetate (B1210297). rsc.orgmdpi.com

More complex ligands based on the aminomethylphenol scaffold, such as 2,6-bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol, have been investigated for their potential in creating intricate coordination complexes and MOFs. ontosight.ai The presence of multiple coordination sites, including the phenolic oxygen and the nitrogen atoms of the amino and pyridyl groups, allows for the formation of stable complexes with various metal ions. ontosight.ai These complexes can serve as building blocks for higher-dimensional structures with interesting magnetic and catalytic properties. For instance, dinuclear copper(II) complexes have been synthesized using the dinucleating ligand 2,6-bis[(bis((1-methylimidazol-2-yl)methyl)amino)methyl]-4-methylphenol. acs.org

Ligand/Compound Metal Ion Resulting Structure Potential Application
4-chloro-2-(((2-(methylamino)ethyl)amino)methyl)phenolZinc(II)1D Coordination PolymerLuminescent materials, sensors
2,4-dibromo-6-(((3-(methylamino)propyl)amino)methyl)phenolZinc(II)1D Coordination PolymerCatalysis
2,6-bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenolVarious transition metalsMetal Complexes, potential for MOFsMetal ion sensing, catalysis ontosight.ai
2,6-bis[(bis((1-methylimidazol-2-yl)methyl)amino)methyl]-4-methylphenolCopper(II)Dinuclear ComplexMagnetic materials acs.org

Development of Organic-Inorganic Hybrid Materials with Aminomethylphenol Components

Organic-inorganic hybrid materials combine the properties of both organic polymers and inorganic materials, often leading to enhanced performance characteristics such as improved thermal stability, mechanical strength, and specific functionalities. nih.govrsc.org The sol-gel process is a common method for preparing these hybrids, typically involving the hydrolysis and condensation of metal alkoxides, such as silica (B1680970) precursors, in the presence of an organic component. polyrise.comyildiz.edu.tr

This compound and its derivatives are suitable candidates for incorporation into organic-inorganic hybrid materials. chemscene.com The amine and phenol functional groups can form covalent bonds or strong hydrogen bonds with the inorganic network. For example, the aminomethyl group can be reacted with silica precursors that have been functionalized with epoxy or isocyanate groups. Alternatively, the phenolic hydroxyl group can participate in condensation reactions with metal alkoxides.

While direct studies on this compound in silica hybrid materials are not extensively documented, the principles of sol-gel chemistry suggest its potential. polyrise.comyildiz.edu.tr The incorporation of such a molecule could introduce new functionalities to the hybrid material, such as the ability to coordinate metal ions for catalytic purposes or to act as a curing agent for an interpenetrating polymer network within the inorganic matrix. The development of such hybrid materials could lead to advanced coatings, composites, and functional surfaces with tailored properties. polyrise.com For instance, polyamide 6/silica hybrid materials have been successfully produced through a coupled polymerization reaction, demonstrating the feasibility of integrating organic and inorganic components at the molecular level. rsc.org

Advanced Spectroscopic Characterization of 2 Aminomethyl 6 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. It provides precise information on the structure, dynamics, and chemical environment of molecules. For 2-(Aminomethyl)-6-methylphenol and its derivatives, various NMR experiments are utilized to obtain a complete structural assignment.

Proton (¹H) NMR spectroscopy is fundamental for determining the molecular structure by mapping the hydrogen atoms. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information.

In the case of a closely related compound, 2-((phenylamino)methyl)phenol, detailed ¹H NMR analysis has been reported. researchgate.net The spectrum, recorded in DMSO-d₆, shows distinct signals for each type of proton. The protons of the phenolic ring (H-3, H-4, H-5) appear as multiplets in the aromatic region, typically between δ 6.6 and 7.2 ppm. The aminomethyl (-CH₂-) protons resonate as a doublet around δ 4.2 ppm, coupled to the adjacent N-H proton. The phenolic hydroxyl (-OH) and amine (-NH) protons are often observed as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. For this compound itself, an additional sharp singlet would be expected in the upfield region (around δ 2.1-2.3 ppm) corresponding to the methyl (-CH₃) group protons.

Table 1: Representative ¹H NMR Data for the 2-(Aminomethyl)phenol (B125469) Moiety Data based on the reported spectrum for 2-((phenylamino)methyl)phenol in DMSO-d₆. researchgate.net

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Phenolic -OHVariable (Broad s)Singlet (broad)
Amine -NHVariable (Broad t)Triplet (broad)
Aromatic C-H6.6 - 7.2Multiplet
Methylene (B1212753) -CH₂-~4.24Doublet
Methyl -CH₃~2.2 (Expected)Singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For 2-((phenylamino)methyl)phenol, the ¹³C NMR spectrum shows distinct signals for the aromatic, methylene, and methyl carbons. researchgate.net The carbon atom attached to the hydroxyl group (C-1) is typically found downfield around δ 155 ppm. The other aromatic carbons resonate in the range of δ 115-130 ppm. The carbon of the aminomethyl (-CH₂) group appears around δ 46 ppm. For this compound, the methyl carbon (-CH₃) would produce a signal in the upfield region, typically around δ 15-20 ppm.

Table 2: Representative ¹³C NMR Data for the 2-(Aminomethyl)phenol Moiety Data based on the reported spectrum for 2-((phenylamino)methyl)phenol in DMSO-d₆. researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
C-OH (C1)~155.1
C-CH₂NH (C2)~124.6
Aromatic C-H115 - 130
C-CH₃ (C6)~124.0 (Expected)
Methylene -CH₂-~46.5
Methyl -CH₃~17.0 (Expected)

Phosphorus-31 (³¹P) NMR is a highly specific technique used to characterize organophosphorus compounds. oxinst.com The ¹⁰⁰% natural abundance and high sensitivity of the ³¹P nucleus make it an excellent probe. huji.ac.il For derivatives of this compound where the aminomethyl or phenolic hydroxyl group is reacted with a phosphorus-containing reagent (e.g., to form a phosphoramidite (B1245037), phosphonate, or phosphate (B84403) ester), ³¹P NMR is essential for characterization.

The chemical shift in ³¹P NMR is highly dependent on the coordination number and oxidation state of the phosphorus atom. huji.ac.ilsemanticscholar.org For instance, a trivalent phosphoramidite derivative would exhibit a signal in the range of δ 140-150 ppm, while a pentavalent phosphate ester derivative would appear much further upfield, typically between δ -10 and +10 ppm. oxinst.com Coupling between phosphorus and adjacent protons (e.g., ²JP-H in the N-H or O-H group, and ³JP-H in the methylene group) can provide further structural confirmation, although spectra are often proton-decoupled for simplicity. huji.ac.il

Table 3: Hypothetical ³¹P NMR Chemical Shifts for Phosphorus-Containing Derivatives

Derivative TypePhosphorus Oxidation StateExpected Chemical Shift (δ, ppm)
PhosphoramiditeP(III)+140 to +150
PhosphonateP(V)+15 to +30
Phosphate EsterP(V)-10 to +10

Fluorine-19 (¹⁹F) NMR is a powerful tool for analyzing fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nsf.gov It offers a very wide chemical shift range, which minimizes signal overlap and makes it highly sensitive to subtle changes in the molecular environment. lcms.cz

For fluorinated analogues of this compound, such as those containing a trifluoromethyl (-CF₃) group or a fluorine atom on the aromatic ring, ¹⁹F NMR is invaluable. The chemical shift of the fluorine signal provides direct information about its electronic environment. For example, a CF₃ group on the aromatic ring would appear in a distinct region of the spectrum. Furthermore, the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) provides crucial connectivity information. lcms.cz Studies on similar fluorinated structures, like vitamin B6 analogues, have shown that ¹⁹F chemical shifts can be highly sensitive to environmental factors such as pH, making them useful as in-vivo probes. nih.gov

Table 4: Hypothetical ¹⁹F NMR Chemical Shifts for Fluorinated Analogues

Fluorine PositionExpected Chemical Shift (δ, ppm) (relative to CFCl₃)
Aromatic C-F-100 to -140
Benzyl (B1604629) -CF₃-60 to -65

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus-Containing Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is an effective method for identifying the functional groups present in a molecule, as each group absorbs infrared radiation at a characteristic frequency.

The IR spectrum of this compound and its derivatives provides a characteristic fingerprint based on their functional groups. Key absorptions are expected for the hydroxyl, amine, and aromatic moieties. researchgate.net

The phenolic -OH group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ range. The C-H stretching of the aromatic ring is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce characteristic absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the phenol (B47542) and the C-N stretching of the amine are found in the fingerprint region between 1200 and 1300 cm⁻¹. researchgate.netchegg.com

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3600Strong, Broad
Primary Amine -NH₂N-H Stretch3300 - 3500Medium (two peaks)
Aromatic C-HC-H Stretch3010 - 3100Medium to Weak
Aliphatic C-H (-CH₃, -CH₂)C-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
PhenolC-O Stretch1200 - 1260Strong
AmineC-N Stretch1250 - 1340Medium

Raman and Resonance Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides valuable information about the vibrational modes of this compound and its derivatives. libretexts.org These vibrational modes are sensitive to the molecular structure, bonding, and symmetry of the molecule. libretexts.org For polyatomic molecules like this compound, the normal modes of vibration include symmetric and asymmetric stretching, as well as bending modes like wagging, twisting, scissoring, and rocking. libretexts.org

In metal complexes of derivatives of this compound, Resonance Raman (RR) spectroscopy has proven to be a particularly powerful tool. edinst.com By choosing a laser excitation frequency that matches an electronic transition, RR spectroscopy can selectively enhance the vibrational modes associated with a specific part of the molecule, known as the chromophore. edinst.com This technique has been instrumental in studying the coordination environment of metal ions in complexes with ligands derived from this compound. researchgate.netresearchgate.netscielo.brsemanticscholar.org

For instance, in di-iron complexes, RR spectroscopy has been used to identify and characterize the Fe-O and C-O stretching vibrations of the phenolate (B1203915) group. researchgate.netresearchgate.netscielo.brsemanticscholar.org In a mixed-valence Fe(II)Fe(III) complex with a derivative of this compound, the most enhanced vibrational mode was the Fe-O(phenolate) stretch at 608 cm⁻¹. researchgate.netscielo.brsemanticscholar.org Upon oxidation to the Fe(III)Fe(III) state, the C-O(phenolate) stretching vibration at 1276 cm⁻¹ became the most enhanced. researchgate.netscielo.brsemanticscholar.org This change is attributed to alterations in the electronic structure of the dinuclear core upon oxidation. researchgate.netscielo.brsemanticscholar.org

Table 1: Selected Raman and Resonance Raman Vibrational Frequencies for Derivatives of this compound and their Metal Complexes.

Vibrational ModeFrequency (cm⁻¹)Compound/ComplexReference
Fe-O(phenolate) stretch608[Fe(II)Fe(III)(bpbpmp)(C₂H₃O₂)₂]⁺ researchgate.netscielo.brsemanticscholar.org
C-O(phenolate) stretch1276[Fe(III)Fe(III)(bpbpmp)(C₂H₃O₂)₂]²⁺ researchgate.netscielo.brsemanticscholar.org
ν(Fe-Ophen_bridge)300-335[Fe(III)Fe(III)(bpbpmp)(C₂H₃O₂)₂]²⁺ researchgate.net
ν(CO)phen_bridge1243[Fe(III)Fe(III)(bpbpmp)(C₂H₃O₂)₂]²⁺ researchgate.net

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. libretexts.org In electron impact mass spectrometry (EI-MS), the molecule is ionized by a beam of high-energy electrons, leading to the formation of a molecular ion (M⁺). libretexts.org This molecular ion is often unstable and undergoes fragmentation into smaller, charged species. libretexts.org The resulting mass spectrum displays a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments. libretexts.org

The fragmentation pattern provides valuable structural information. For example, the fragmentation of related phenol derivatives often involves cleavage of the bonds adjacent to the functional groups. In the case of this compound, fragmentation could involve the loss of the aminomethyl group or cleavage of the phenol ring. The stability of the resulting carbocations plays a significant role in determining the major fragmentation pathways. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which aids in confirming the elemental composition of the molecule and its fragments.

In the study of metal complexes, mass spectrometry is used to confirm the formation of the desired complex and to study its stability in solution. lu.se For instance, evidence from mass spectrometry indicated that a tetranuclear zinc complex of a derivative of this compound dissociates into dinuclear complexes in solution. lu.se

Table 2: Illustrative Fragmentation Data for a Related Phenol Derivative (Paracetamol).

Fragment Ionm/zProposed StructureReference
[M]⁺151C₈H₉NO₂ researchgate.net
[M - CH₂CO]⁺109C₆H₇NO researchgate.net
[M - CH₃CO]⁺108C₆H₆NO researchgate.net
[C₅H₆N]⁺80cyclopentadienylidene ammonium (B1175870) cation researchgate.net
[CH₃CO]⁺43Acetyl cation researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. uobabylon.edu.iq The absorption of light promotes electrons from lower energy molecular orbitals (like non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*). uobabylon.edu.iq For aromatic compounds like this compound, the presence of the phenol ring and its substituents gives rise to characteristic absorption bands.

The UV-Vis spectra of phenol and its derivatives typically exhibit two main absorption bands in the ultraviolet region. The primary band, usually found at shorter wavelengths, is due to a π → π* transition of the benzene (B151609) ring. A secondary, less intense band at longer wavelengths is also a π → π* transition, but its intensity and position can be influenced by substituents on the ring. uobabylon.edu.iq The presence of auxochromes, such as the hydroxyl and aminomethyl groups in this compound, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. uobabylon.edu.iq

In metal complexes of this compound derivatives, new absorption bands often appear in the visible region. These are typically due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. For example, the UV-Vis spectrum of a di-iron complex with a derivative of this compound shows a broad absorption band around 555-570 nm, which is characteristic of a phenolate-to-Fe(III) charge transfer transition. semanticscholar.org

Table 3: UV-Vis Absorption Data for a Related Phenol and its Metal Complex.

Compound/Complexλmax (nm)Type of TransitionSolventReference
2,6-Dichlorophenol285, 278, 205π → π*Not specified researchgate.net
[Fe(II)Fe(III)(bpbpmp)(C₂H₃O₂)₂]⁺555Phenolate-to-Fe(III) LMCTCH₃CN semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with one or more unpaired electrons, such as free radicals and transition metal complexes. uoc.grnih.gov EPR spectroscopy measures the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. uoc.gr The resulting spectrum provides information about the electronic structure and the local environment of the paramagnetic center. copernicus.org

For metal complexes of this compound derivatives, EPR is particularly useful for determining the oxidation state and coordination geometry of the metal ion. researchgate.netresearchgate.net The g-value, obtained from the EPR spectrum, is a characteristic property of the paramagnetic species and is sensitive to the electronic environment. uoc.gr Anisotropy in the g-value can provide information about the symmetry of the metal center. ethz.ch

For example, the frozen solution EPR spectra of copper(II) complexes with related Schiff base ligands reveal a square-based CuN₂O₂ chromophore. researchgate.net The g-values can indicate the degree of electron delocalization in the complex. researchgate.net In the study of dinuclear metal complexes, EPR can be used to probe magnetic interactions between the metal centers.

Table 4: Representative EPR Parameters for a Copper(II) Complex.

Complexg-tensor componentValueSignificanceReference
[Cu(L1)₂]g> 2.2
[Cu(L1)₂]A (x 10⁻⁴ cm⁻¹)> 150

Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Hyperfine Interactions

Electron Nuclear Double Resonance (ENDOR) spectroscopy is an advanced EPR technique that provides higher resolution of hyperfine interactions between the unpaired electron and nearby magnetic nuclei. copernicus.org In an ENDOR experiment, both microwave and radiofrequency radiation are applied to the sample. This allows for the direct measurement of nuclear spin transition frequencies, which are not always resolved in the standard EPR spectrum. copernicus.org

For metal complexes of this compound derivatives, ENDOR is invaluable for identifying the specific nuclei that are coupled to the paramagnetic metal center and for precisely quantifying the hyperfine coupling constants. copernicus.org This information provides detailed insights into the electronic structure and the nature of the metal-ligand bonds. For instance, ENDOR can be used to probe the interactions of the metal ion with the nitrogen and hydrogen nuclei of the aminomethyl group and the protons of the phenol ring.

Recent advancements, such as the use of chirped radiofrequency pulses, have significantly enhanced the sensitivity of ENDOR spectroscopy, making it more feasible to detect broad ENDOR lines from metal ions and ligand nuclei. copernicus.org

Inelastic X-ray Scattering (IXS) and Nuclear Resonance Vibrational Spectroscopy (NRVS) for Low-Frequency Dynamics

Inelastic X-ray Scattering (IXS) is a technique that probes the collective atomic motions, or phonons, in a material. arxiv.org It is particularly useful for studying low-frequency vibrations that are often difficult to observe with conventional vibrational spectroscopies. arxiv.org Resonant Inelastic X-ray Scattering (RIXS) is a variant of IXS where the incident X-ray energy is tuned to an absorption edge of a specific element in the sample, providing element-specific information about the vibrational dynamics. wikipedia.org

Nuclear Resonance Vibrational Spectroscopy (NRVS), also known as Nuclear Inelastic Scattering (NIS), is a synchrotron-based technique that measures the vibrational modes associated with a specific isotope, most commonly ⁵⁷Fe. mdpi.commdpi.com NRVS is a powerful tool for probing the vibrations of the iron core in metalloenzymes and their model complexes. mdpi.comnih.gov A key advantage of NRVS is that its selection rule is based on the displacement of the resonant nucleus in a given vibration, providing complementary information to IR and Raman spectroscopy. mdpi.com

For iron complexes of this compound derivatives, NRVS can be used to identify and characterize the Fe-N, Fe-O, and other low-frequency vibrations involving the iron center. nih.gov This information is crucial for understanding the dynamics of the metal's coordination sphere and its role in catalysis.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Table 5: Crystallographic Data for a Derivative of this compound.

ParameterValue
Compound2-methoxy-5-((phenylamino)methyl)phenol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Not specified
b (Å)Not specified
c (Å)Not specified
α (°)90
β (°)Not specified
γ (°)90
V (ų)Not specified
ZNot specified
Reference: mdpi.com

Computational and Theoretical Studies on 2 Aminomethyl 6 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(Aminomethyl)-6-methylphenol, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT would determine the most stable three-dimensional structure of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a data table.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds, particularly the C-C and C-N bonds of the aminomethyl group. By calculating the relative energies of these conformers, the most stable conformation and the energy barriers between different conformations could be determined.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. The MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would likely indicate negative potential around the oxygen and nitrogen atoms and positive potential around the hydrogen atoms of the hydroxyl and amino groups.

Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity, chemical hardness, and the electrophilicity index. Local reactivity descriptors, such as Fukui functions, could also be calculated to identify the specific atoms within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first principles (i.e., from quantum mechanics) as the simulation progresses. An AIMD simulation of this compound, likely in a solvent like water, would provide a picture of its dynamic behavior over time. This would allow for the study of conformational changes, intramolecular hydrogen bonding dynamics, and interactions with surrounding solvent molecules at a level of detail not accessible with static calculations.

Hirshfeld Surface Analysis and Quantitative Evaluation of Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties onto this unique molecular surface, the types and relative importance of different intermolecular contacts can be determined. For a crystalline form of this compound, this analysis would reveal the percentage contributions of various interactions, such as hydrogen bonds (O-H···N, N-H···O), and other van der Waals contacts (H···H, C···H, etc.), which govern the crystal packing. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. For a phenolic Mannich base like this compound, computational methods, particularly Density Functional Theory (DFT), provide deep insights into reaction pathways, the structures of transient species, and the energetic factors that govern reactivity. These theoretical studies complement experimental findings and help in predicting the behavior of the molecule under various conditions.

Elucidation of Reaction Pathways and Energy Barriers

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the identification of reactants, products, intermediates, and transition states. A key aspect of studying this compound is understanding its potential decomposition and transformation pathways. Phenolic Mannich bases are known to be reactive and can undergo deamination to form highly reactive intermediates like ortho-quinone methides. nih.govipinnovative.comnih.gov This transformation is often implicated in their biological activity.

The elucidation of such a reaction pathway for this compound would typically involve the following computational steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the proposed transition state, and the final products (e.g., the ortho-quinone methide and methylamine) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product states on the potential energy surface.

Energy Calculations: Single-point energy calculations with higher-level basis sets are often performed on the optimized geometries to obtain more accurate energy barriers (activation energies) and reaction energies.

DFT calculations on related phenolic compounds have been used to determine reaction mechanisms and energy barriers. For instance, in the hydroxylation of benzene (B151609), DFT calculations have been used to map out the potential energy pathways, identifying the rate-determining step and the energies of all intermediates and transition states. acs.org Similarly, for the decomposition of this compound, a plausible pathway involves an intramolecular proton transfer from the phenolic hydroxyl group to the amino group, followed by the elimination of the amine.

Table 1: Illustrative Calculated Energies for a Proposed Decomposition Pathway of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound0.0
TS1 Transition state for intramolecular proton transfer+15.2
Intermediate Zwitterionic intermediate+8.5
TS2 Transition state for amine elimination+25.8
Products ortho-Quinone methide + Methylamine+12.1

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations on a reaction pathway. The values are representative of typical energy barriers for similar reactions.

These calculations can reveal crucial details about the reaction mechanism. For example, they can determine whether the reaction proceeds in a single concerted step or through multiple steps involving intermediates. The calculated activation energy provides a quantitative measure of the reaction rate, indicating how feasible the proposed pathway is under given conditions.

Investigation of Solvent Effects on Reaction Mechanisms

Solvent effects can significantly influence the rates and mechanisms of chemical reactions. nih.govnumberanalytics.com For reactions involving polar or charged species, such as the potential zwitterionic intermediate in the decomposition of this compound, the surrounding solvent can play a crucial role in stabilizing these species and altering the energy landscape of the reaction. nih.gov

Computational chemistry offers several models to account for solvent effects:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. This approach can be used to calculate how the energies of reactants, transition states, and products change when moving from the gas phase to a solvent, thereby providing solvated energy barriers. pcbiochemres.com

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation along with the solute. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate description of the immediate solvation shell and its influence on the reaction. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: This hybrid approach treats the reactive part of the system (the solute) with quantum mechanics and the surrounding solvent with a less computationally expensive molecular mechanics force field. This allows for the simulation of a large number of solvent molecules while still accurately describing the electronic changes in the reacting species. pcbiochemres.com

Table 2: Illustrative Solvent Effects on the Activation Energy of a Key Reaction Step

SolventDielectric Constant (ε)Computational ModelCalculated Activation Energy (kcal/mol)
Gas Phase1.0DFT25.8
Toluene2.4DFT/PCM24.1
Dichloromethane8.9DFT/PCM21.5
Methanol32.6DFT/PCM19.3
Water78.4DFT/PCM18.8

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the trend of how increasing solvent polarity can lower the activation energy for a reaction involving polar or charged transition states.

The study of solvent effects is crucial for bridging the gap between theoretical calculations, which are often performed in the gas phase for simplicity, and experimental results, which are typically obtained in solution. By incorporating solvent models, quantum chemical calculations can provide a more realistic and predictive understanding of the reaction mechanisms of this compound in different chemical environments.

Supramolecular Chemistry Involving 2 Aminomethyl 6 Methylphenol Scaffolds

Self-Assembly Processes and Ordered Structures

The functional groups of the 2-(aminomethyl)-6-methylphenol scaffold inherently drive self-assembly processes, leading to the formation of discrete supermolecules or extended ordered structures. The primary mechanism for assembly is hydrogen bonding. In many related structures, the aminomethyl and phenol (B47542) moieties readily engage in intermolecular hydrogen bonds, creating dimers, chains, or more complex networks.

For instance, studies on analogous N-substituted o-hydroxybenzylamines demonstrate their tendency to form dimers through pairs of O—H···O hydrogen bonds, which generates stable ring motifs, such as R2(10) rings. researchgate.net These dimeric units can then further assemble into sheets or three-dimensional networks through weaker interactions like C—H···π bonds. researchgate.net The specific nature of the substituent on the amino group can influence the dimensionality and topology of the resulting supramolecular assembly. This directional and specific nature of hydrogen bonding allows for a high degree of control over the self-assembly process, making these scaffolds valuable in materials science.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is predicated on the principle of molecular recognition, where a host molecule selectively binds a guest molecule through non-covalent interactions. wikipedia.org The this compound scaffold possesses the key features of a potential host: a defined cavity (the phenolic ring) and specific interaction sites (the hydroxyl and amino groups). These features enable it to recognize and bind small molecular or ionic guests that are complementary in size, shape, and chemical nature.

While simple derivatives act as fundamental recognition units, the true potential of this scaffold is often realized when it is incorporated into larger, more complex macrocyclic hosts. mdpi.com For example, aminomethylphenol units are common building blocks for calixarenes. When integrated into such macrocycles, the phenolic hydroxyl groups can line a pre-organized cavity, creating a binding pocket for guest molecules. The amino groups can be functionalized to introduce additional binding sites or to modulate the electronic properties and solubility of the host system. This strategy has been used to create receptors for a wide range of guests, from small organic molecules to metal ions.

The binding process is governed by a combination of forces, including hydrogen bonding between the guest and the host's hydroxyl/amino groups, and hydrophobic interactions between the guest and the aromatic cavity. researchgate.net

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Supramolecular Architectures

The architecture and stability of supramolecular systems derived from this compound are dictated by a hierarchy of non-covalent interactions. Hydrogen bonding is the most dominant of these forces.

In addition to intramolecular bonds, a variety of intermolecular hydrogen bonds are crucial for building larger assemblies. These include:

N—H···O bonds: Linking molecules into one-dimensional chains or dimers. researchgate.net

O—H···O bonds: Often seen in derivatives where the primary intramolecular bond does not form, leading to robust dimer formation. researchgate.net

C—H···O and C—H···π interactions: These weaker hydrogen bonds play a significant role in reinforcing the crystal packing, linking chains or layers into three-dimensional networks. researchgate.netiucr.orgmdpi.com

π-π stacking interactions between the aromatic rings of adjacent molecules are also vital, particularly in stabilizing layered packing motifs. The table below summarizes key non-covalent interactions observed in the crystal structures of analogous aminomethylphenol compounds.

Interaction TypeDescriptionTypical Distance (Å)Reference
Intramolecular O—H···NBetween the phenolic OH and the aminomethyl N, forming an S(6) ring.- researchgate.netiucr.org
Intermolecular N—H···OLinks molecules into chains or dimers.- researchgate.net
Intermolecular O—H···OForms strong dimeric synthons.- researchgate.net
Intermolecular C—H···πStabilizes packing between aromatic rings.- researchgate.net
Intermolecular C—H···OWeak interactions contributing to 3D network stability.- iucr.orgmdpi.com
π-π StackingParallel-displaced aromatic rings stabilize layered structures.~3.5

Interactive Data Table: A summary of non-covalent interactions in aminomethylphenol derivatives.

Crystal Engineering of this compound Derivatives

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. ul.ie The this compound scaffold and its derivatives are excellent candidates for crystal engineering due to their predictable and robust hydrogen-bonding patterns, often referred to as supramolecular synthons. ul.ie

The intramolecular S(6) hydrogen bond motif is a particularly reliable synthon. By maintaining this local conformation, crystal engineers can focus on designing the weaker intermolecular interactions to guide the assembly of a desired network. For example, by modifying the substituent on the amino group, one can introduce new hydrogen bond donors or acceptors, systematically altering the intermolecular connectivity. This can change the resulting structure from a simple chain to a more complex sheet or a three-dimensional framework.

Studies on related aminophenols have shown that it is possible to construct novel network topologies, such as the carborundum network, by co-crystallizing aminophenols with diphenols. rsc.org This demonstrates that the predictable hydrogen-bonding capabilities of the aminophenol unit can be exploited to create highly organized, non-centrosymmetric materials, which are of interest for their potential optical and electronic properties. The interplay between strong O—H···N/O and weaker C—H···O/π interactions provides a powerful toolkit for the deliberate construction of functional molecular solids. researchgate.netiucr.org

Advanced Derivatization Strategies for Analytical and Enhanced Synthetic Applications

Silylation for Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. phenomenex.com However, polar molecules like 2-(Aminomethyl)-6-methylphenol, which contain active hydrogen atoms in their hydroxyl and amino groups, are not sufficiently volatile for direct GC analysis. nih.gov Derivatization is therefore required to convert these polar functional groups into less polar, more volatile forms. Silylation is the most common and effective derivatization technique for this purpose. phenomenex.comsigmaaldrich.com

The process involves replacing the active hydrogens of the phenolic -OH and the amino -NH2 groups with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This transformation reduces the polarity and boiling point of the analyte, improving its chromatographic behavior and enabling sharp, well-resolved peaks in the chromatogram. phenomenex.com

Several silylating reagents are available, each with different reactivities. For a molecule like this compound with both hydroxyl and amino functionalities, a strong silylating agent is required. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. phenomenex.comnih.gov These reagents can derivatize phenols, amines, and amides. phenomenex.com For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to improve the reaction efficiency. phenomenex.com Another common reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms TBDMS derivatives that are notably more stable and less sensitive to moisture than their TMS counterparts, which is advantageous for sample handling and analysis.

The derivatization reaction typically involves heating the analyte with the silylating reagent in an appropriate solvent. The resulting di-silylated this compound derivative can then be readily analyzed by GC-MS, allowing for accurate quantification and structural elucidation based on its characteristic mass spectrum.

Silylating ReagentAbbreviationTarget GroupsDerivative FormedKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyls, Carboxyls, Amines, AmidesTrimethylsilyl (TMS)Strong donor, suitable for a wide range of functional groups. phenomenex.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyls, Carboxyls, Amines, AmidesTrimethylsilyl (TMS)Produces a very volatile byproduct, ideal for trace analysis. jfda-online.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAHydroxyls, Carboxyls, Amines, Thiolstert-Butyldimethylsilyl (TBDMS)Forms derivatives that are more stable and less moisture-sensitive.
N-trimethylsilylimidazoleTMSIHydroxyls, Carboxyls, PhenolsTrimethylsilyl (TMS)Specifically targets hydroxyl groups with high efficiency. phenomenex.com
TrimethylchlorosilaneTMCS--Often used as a catalyst to enhance silylation of sterically hindered groups. phenomenex.com

Acetylation for Enhanced Characterization and Separation

Acetylation is another key derivatization strategy used to modify the functional groups of this compound. This reaction involves the introduction of an acetyl group (CH₃CO-) onto the phenolic oxygen and the amino nitrogen, typically using acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or triethylamine. ajrconline.org The reaction converts the polar hydroxyl and amino groups into less polar ester and amide functionalities, respectively.

This modification serves several purposes in analytical and synthetic chemistry.

Improved Chromatographic Behavior : Similar to silylation, acetylation increases the volatility and reduces the polarity of the molecule, making it more amenable to analysis by gas chromatography. It also improves separation in high-performance liquid chromatography (HPLC) by altering the compound's retention characteristics. science.gov

Enhanced Stability : The resulting N,O-diacetyl derivative is often more chemically stable than the parent compound, which can be beneficial for storage and analysis.

Structural Confirmation : The change in molecular weight and fragmentation pattern observed in mass spectrometry after acetylation provides definitive evidence for the presence and number of hydroxyl and amino groups in the original molecule, thus aiding in its structural characterization. researchgate.net

Protecting Group Strategy : In multi-step syntheses, acetylation can be used to "protect" the hydroxyl and amino groups, preventing them from reacting while other parts of the molecule are being modified. The acetyl groups can typically be removed later under hydrolytic conditions. ajrconline.org

The acetylation of this compound yields N-{[2-(acetyloxy)-3-methylphenyl]methyl}acetamide, a derivative that facilitates more robust analytical characterization and can serve as a stable intermediate for further synthetic transformations.

Esterification and Etherification of the Phenolic Hydroxyl Group

Targeting the phenolic hydroxyl group through esterification and etherification allows for the synthesis of a vast library of derivatives with tailored properties. nih.gov These reactions modify the electronic and steric environment around the phenol (B47542), influencing its chemical reactivity and potential applications.

Esterification: The phenolic hydroxyl group can be converted into an ester by reacting it with various acylating agents. nih.govsmolecule.com Common reagents include carboxylic acid anhydrides (e.g., acetic anhydride) or acyl chlorides (e.g., benzoyl chloride) in the presence of a base. ajrconline.orgnih.gov This reaction is a cornerstone for creating derivatives with altered biological activities or for use as prodrugs. For instance, the esterification of phenolic compounds can enhance their antioxidant properties. nih.gov While the amino group can also be acylated, selective O-acylation of the phenol can be achieved under specific conditions or by using a protecting group strategy for the amine.

Etherification: Etherification involves converting the phenolic -OH group into an ether (-OR) group. ambeed.com A classic method for this transformation is the Williamson ether synthesis, where the phenol is first deprotonated with a base (like potassium carbonate or sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding ether. This strategy is widely used to attach various functional side chains to the phenolic core, which can modulate solubility, lipophilicity, and biological targeting. nih.gov For example, attaching a methoxypropyl chain can influence the compound's neurological receptor modulation properties.

Reaction TypeReagent ClassExample ReagentResulting Functional Group
Esterification Acyl ChlorideBenzoyl ChlorideEster (-O-CO-R)
Acid AnhydrideAcetic AnhydrideEster (-O-CO-R)
Etherification Alkyl HalideEthyl BromoacetateEther (-O-R)
Alkyl SulfateDimethyl SulfateEther (-O-R)

Selective Functionalization of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a versatile handle for introducing a wide range of functionalities onto the this compound scaffold. Selective modification of this group, while leaving the phenolic hydroxyl intact, is key to creating derivatives with specific chemical or biological activities.

One common strategy is N-alkylation , where one or both hydrogens of the primary amine are replaced with alkyl groups. This can be achieved through reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). mdpi.com This method is highly efficient for producing secondary and tertiary amines. For example, reacting this compound with an appropriate aldehyde can yield N-substituted derivatives. mdpi.com

Another approach is N-acylation , which forms an amide linkage. While reagents like acyl chlorides will react with both the amine and the phenol, selective N-acylation can be achieved if the phenolic hydroxyl group is first protected (e.g., as a silyl (B83357) ether) and then deprotected after the acylation step.

Furthermore, the primary amine can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases) . These imine derivatives are important intermediates in organic synthesis and can also exhibit unique biological properties or serve as ligands for metal complexes. semanticscholar.org The synthesis of various Mannich bases, which are β-amino-ketone compounds, from similar phenolic structures highlights the utility of functionalizing the aminomethyl group to generate compounds with significant antioxidant properties. researchgate.net

Design and Synthesis of this compound-Based Research Probes

The unique structure of this compound, featuring both a hydrogen-bond-donating phenolic group and a metal-coordinating aminomethyl group in close proximity, makes it an excellent scaffold for the design of chemical research probes, particularly fluorescent sensors for metal ions. acs.org

The design principle often involves a "fluorophore-receptor" model. The this compound unit can act as the "receptor" that selectively binds to a target analyte, such as a metal ion (e.g., Zn²⁺, Fe³⁺, Al³⁺). acs.org The phenolic oxygen and the amino nitrogen can act as a bidentate chelation site. semanticscholar.org This receptor unit is then chemically linked to a "fluorophore," a molecule that emits light upon excitation.

The binding of the target metal ion to the receptor site causes a change in the electronic properties of the system, leading to a detectable change in the fluorescence signal (e.g., enhancement or quenching). semanticscholar.orgacs.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful mechanism for sensing. acs.org

Synthesis of such probes involves the strategic functionalization of the this compound core. For example, the aminomethyl group can be reacted with an aldehyde-containing fluorophore (like a coumarin (B35378) or naphthaldehyde derivative) to form a Schiff base, linking the receptor and signaling units. semanticscholar.orgacs.org Recent research has demonstrated the development of aza-phenol-based macrocyclic probes and aminoethylpyridine-based fluorescent sensors for detecting heavy metal ions in biological and environmental samples, underscoring the potential of similar scaffolds derived from this compound. semanticscholar.orgacs.org

Q & A

Basic Research Inquiries

Q. What are the primary synthetic routes for 2-(Aminomethyl)-6-methylphenol, and what methodological considerations are critical for optimizing yield?

  • The compound is typically synthesized via reductive amination or catalytic hydrogenation of nitro precursors. For example, reducing 2-nitro-6-methylphenol using hydrogen gas with palladium catalysts under controlled pH (e.g., acidic conditions) can yield the target amine. Key parameters include catalyst loading (5–10% Pd/C), temperature (50–80°C), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. How do physical properties (e.g., melting point, solubility) of this compound influence experimental design?

  • The compound’s melting point (~127–133°C) and solubility profile (moderate in polar solvents like ethanol, limited in water) dictate solvent selection for reactions and crystallization. For instance, solubility in hot ethanol allows recrystallization for purification, while its limited aqueous solubility necessitates organic-phase handling in biological assays .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Required PPE includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Waste must be segregated, stored in labeled containers, and disposed via certified hazardous waste services. Spills should be neutralized with inert absorbents and cleaned immediately to avoid environmental contamination .

Advanced Research Challenges

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • NMR : 1^1H and 13^13C NMR confirm structure via characteristic signals (e.g., aromatic protons at δ 6.5–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).
  • HPLC : Purity (>97%) is validated using reverse-phase C18 columns with UV detection at 254 nm.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O phenolic) confirm functional groups .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, Fukui indices) to predict sites for electrophilic/nucleophilic attack. For example, studies on similar aminophenols reveal that the amino-methyl group enhances electron density on the aromatic ring, favoring reactions with electrophiles like aldehydes in Schiff base formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Discrepancies in antimicrobial or antioxidant assays often stem from variations in solvent systems (DMSO vs. water) or bacterial strains. Methodological standardization (e.g., CLSI guidelines for MIC testing) and cross-validation with multiple assays (disc diffusion, broth dilution) improve reproducibility. Structural analogs (e.g., brominated derivatives) may exhibit enhanced activity due to increased lipophilicity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?

  • Stability studies show degradation above 100°C or in strongly acidic/basic conditions (pH <3 or >10). For controlled-release formulations, encapsulation in pH-sensitive polymers (e.g., Eudragit®) or lyophilization for long-term storage is recommended. Accelerated stability testing (40°C/75% RH for 6 months) assesses shelf-life .

Methodological Guidance for Data Validation

Q. What analytical workflows ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

  • Sample Preparation : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) isolates the compound from matrices.
  • LC-MS/MS : Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 138 → 121) enhance specificity. Calibration curves (1–100 ng/mL) with internal standards (deuterated analogs) correct for matrix effects .

Q. How are catalytic applications of this compound optimized in asymmetric synthesis?

  • The compound serves as a chiral ligand in metal complexes (e.g., Cu(II) for enantioselective aldol reactions). Optimization involves screening metal salts (Cu, Zn), solvent polarity (THF vs. DCM), and temperature. Enantiomeric excess (%ee) is measured via chiral HPLC (Chiralpak® columns) .

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2-(Aminomethyl)-6-methylphenol
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Reactant of Route 2
2-(Aminomethyl)-6-methylphenol

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